REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[s:7][cH:8][cH:9][c:10]12.[CH3:13][O:14][N:15]([C:16]([CH2:17][CH3:18])=[O:19])[CH3:20].[I:12].[Mg:11].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[c:2]1([C:16]([CH2:17][CH3:18])=[O:19])[cH:3][cH:4][cH:5][c:6]2[s:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccc2sccc12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)N(C)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
I
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Mg]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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CCC(=O)c1cccc2sccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |